molecular formula C22H24N2O4 B7697119 N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxy-N-propylacetamide

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxy-N-propylacetamide

Cat. No.: B7697119
M. Wt: 380.4 g/mol
InChI Key: XKRFMIYVMPKQRD-UHFFFAOYSA-N
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Description

  • The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
  • Formation of Phenoxyacetamide Moiety:

    • The phenoxyacetamide moiety can be synthesized by reacting phenol with chloroacetyl chloride to form phenoxyacetyl chloride, which is then reacted with propylamine to form the final product.
  • Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxy-N-propylacetamide typically involves multi-step organic reactions

    • Preparation of Quinoline Core:

      • The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
      • Another method involves the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base to form the quinoline core.

    Chemical Reactions Analysis

    Types of Reactions: N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxy-N-propylacetamide undergoes various chemical reactions, including:

    • Oxidation:

      • The compound can undergo oxidation reactions, particularly at the methoxy group, forming quinoline N-oxide derivatives.
    • Reduction:

      • Reduction reactions can target the carbonyl group in the quinoline core, leading to the formation of dihydroquinoline derivatives.
    • Substitution:

      • Nucleophilic substitution reactions can occur at the phenoxy group, allowing for the introduction of different substituents.

    Common Reagents and Conditions:

      Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

      Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

      Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

    Major Products:

    • Oxidation products include quinoline N-oxides.
    • Reduction products include dihydroquinoline derivatives.
    • Substitution products vary depending on the substituents introduced.

    Scientific Research Applications

    Chemistry:

    • The compound is used as a building block in the synthesis of more complex quinoline derivatives.
    • It serves as a ligand in coordination chemistry for the preparation of metal complexes.

    Biology and Medicine:

    • N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxy-N-propylacetamide has shown potential as an antimicrobial and anticancer agent.
    • It is studied for its ability to inhibit specific enzymes and proteins involved in disease pathways.

    Industry:

    • The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Mechanism of Action

    The mechanism of action of N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxy-N-propylacetamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline core allows the compound to intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Comparison with Similar Compounds

    • N-ethyl-3-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
    • N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methyl-4-pyridinecarboxamide

    Comparison:

    • N-ethyl-3-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide has a similar quinoline core but differs in the substituents attached to the nitrogen atom, which can affect its biological activity and chemical reactivity.
    • N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methyl-4-pyridinecarboxamide also shares the quinoline core but has a pyridinecarboxamide moiety, which may influence its binding affinity to molecular targets.

    Uniqueness: N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxy-N-propylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and phenoxyacetamide moieties contribute to its versatility in various applications.

    Properties

    IUPAC Name

    N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxy-N-propylacetamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H24N2O4/c1-3-11-24(21(25)15-28-18-7-5-4-6-8-18)14-17-12-16-13-19(27-2)9-10-20(16)23-22(17)26/h4-10,12-13H,3,11,14-15H2,1-2H3,(H,23,26)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XKRFMIYVMPKQRD-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)COC3=CC=CC=C3
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H24N2O4
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    380.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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